molecular formula C12H16N2 B2522041 2-Methyl-3-[(4-methylphenyl)methylamino]propanenitrile CAS No. 1099610-37-3

2-Methyl-3-[(4-methylphenyl)methylamino]propanenitrile

Cat. No.: B2522041
CAS No.: 1099610-37-3
M. Wt: 188.274
InChI Key: KCFVQGHSAAZIAH-UHFFFAOYSA-N
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Description

The compound “2-Methyl-3-[(4-methylphenyl)methylamino]propanenitrile” is likely an organic compound due to the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms. The presence of a nitrile group (-C≡N) suggests that it belongs to the class of organic compounds known as nitriles .

Scientific Research Applications

Synthetic Applications and Antimicrobial Activities

Synthesis of Heterocyclic Compounds : The utility of 2-arylhydrazononitriles, closely related to the compound of interest, in synthesizing a wide variety of heterocyclic substances has been documented. These synthesized compounds have shown significant antimicrobial activities against various microbial organisms. This showcases the potential of such chemicals in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Neurotoxicological Evaluation

Neurotoxicological Properties : Studies on similar structural analogues have explored their neurotoxicological effects, particularly focusing on their potential metabolites and their impact on serotonin and dopamine levels. This research is crucial for understanding the biochemical interactions and safety profiles of new synthetic compounds (Zhao, Castagnoli, Ricaurte, Steele, & Martello, 1992).

Anticancer Activity

Anticancer Applications : The synthesis of polysubstituted 4H-Pyran derivatives via microwave-assisted domino synthesis, involving compounds structurally related to 2-Methyl-3-[(4-methylphenyl)methylamino]propanenitrile, has been reported. These compounds were evaluated for their anticancer activity against different human cancer cell lines, highlighting their potential in cancer research (Hadiyal et al., 2020).

Properties

IUPAC Name

2-methyl-3-[(4-methylphenyl)methylamino]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-10-3-5-12(6-4-10)9-14-8-11(2)7-13/h3-6,11,14H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFVQGHSAAZIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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